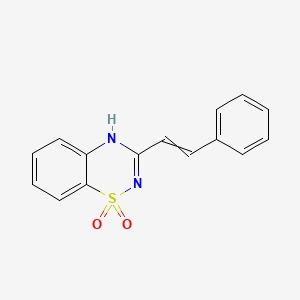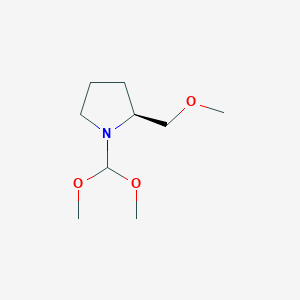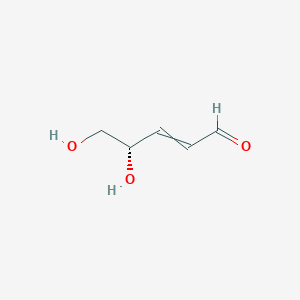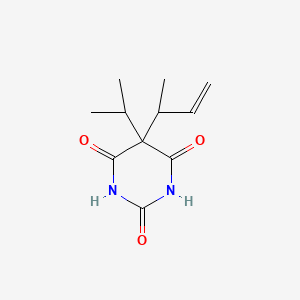
5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane triones This compound is characterized by its unique structure, which includes a diazinane ring substituted with butenyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazinane derivative with butenyl and propyl halides in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives .
Scientific Research Applications
5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It is known to act on the gamma-aminobutyric acid (GABA) receptor, where it functions as an agonist. This interaction modulates the activity of the receptor, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Butan-2-yl)-1,3-dimethyl-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione
- 5-butan-2-yl-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione
Uniqueness
5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the GABA receptor sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-but-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-5-7(4)11(6(2)3)8(14)12-10(16)13-9(11)15/h5-7H,1H2,2-4H3,(H2,12,13,14,15,16) |
InChI Key |
TUNUZUKRMFPETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

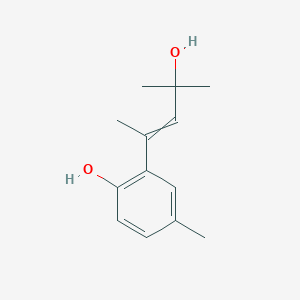
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
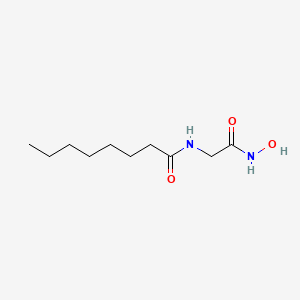
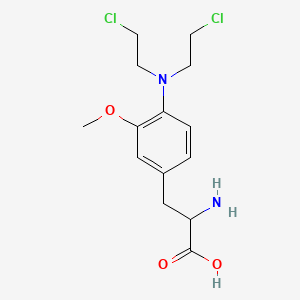
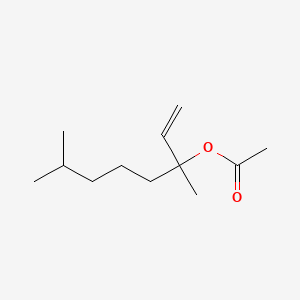
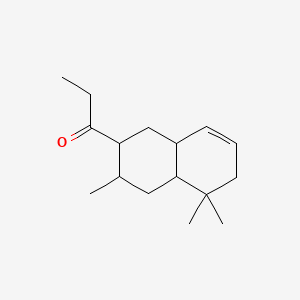
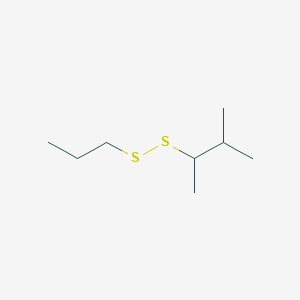
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
